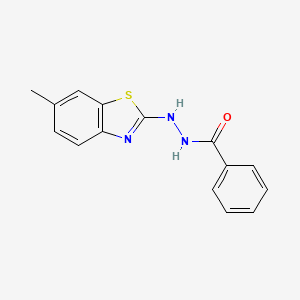

N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide

Description

N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a benzothiazole-linked hydrazide derivative characterized by a benzothiazole core substituted with a methyl group at the 6-position and a benzohydrazide moiety. Benzothiazoles are heterocyclic compounds known for their diverse biological and chemical properties, including antimicrobial, anti-inflammatory, and corrosion inhibition activities .

Properties

IUPAC Name |

N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-10-7-8-12-13(9-10)20-15(16-12)18-17-14(19)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEGPZSEPPORKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves the condensation of 2-amino-6-methylbenzothiazole with benzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted benzohydrazide derivatives with various functional groups.

Scientific Research Applications

N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Structural Differences :

- Substituents on the benzylidene ring: Analogues such as 5f (4-hydroxy), 5g (4-methoxy), 5c (4-chloro), and 5e (3-nitro) demonstrate how electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂) groups alter physical and spectral properties .

- Core heterocycle : Compounds like 3a-3b replace benzothiazole with benzimidazole, altering electronic delocalization and biological activity .

2.2. Physical and Spectral Properties

- Trends: Electron-withdrawing groups (e.g., -NO₂) lower melting points compared to electron-donating groups (e.g., -OCH₃) due to reduced intermolecular hydrogen bonding .

- Spectral Data: The C=N stretch in Schiff bases appears at 1600–1620 cm⁻¹ in IR, while substituents like -NO₂ introduce distinct bands at 1340–1520 cm⁻¹ .

2.3. Electronic and Quantum Chemical Properties

Comparative studies on halogenated benzothiazole hydrazines (e.g., 1-(6-chloro-1,3-benzothiazol-2-yl)hydrazine) reveal that substituents significantly impact HOMO-LUMO gaps and molecular electrostatic potentials (MEPs).

Biological Activity

N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly against Mycobacterium tuberculosis and various cancer cell lines. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of benzothiazole with a hydrazide functional group. Its molecular formula is , which contributes to its unique reactivity and biological activity. The compound's structure allows for interaction with various biological targets, enhancing its potential as a therapeutic agent.

Target Enzymes

The primary mechanism of action involves the inhibition of the DprE1 enzyme, crucial for the cell wall biosynthesis in Mycobacterium tuberculosis. By disrupting this pathway, this compound effectively hampers bacterial growth and survival.

Biochemical Pathways

The compound's action leads to significant alterations in biochemical pathways associated with cell wall integrity. This disruption not only affects Mycobacterium tuberculosis but has also shown potential against other pathogens and cancer cells by interfering with their metabolic processes.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against a range of bacteria, including:

| Pathogen | Activity |

|---|---|

| Mycobacterium tuberculosis | Inhibitory |

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Weak |

Research indicates that the compound's effectiveness varies with different bacterial strains, suggesting a need for further studies to elucidate its broad-spectrum capabilities.

Anticancer Activity

Studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving:

- Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells.

- Apoptotic Pathways : It activates caspases leading to programmed cell death .

Pharmacokinetics

Benzothiazole derivatives like this compound are known for their favorable pharmacokinetic profiles:

- Absorption : The compound exhibits good absorption in biological systems.

- Distribution : It shows effective distribution across tissues.

- Metabolism : Metabolized primarily in the liver with potential active metabolites contributing to its biological effects.

- Excretion : Primarily excreted through urine.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Antimycobacterial Activity : A study demonstrated that this compound inhibited the growth of Mycobacterium tuberculosis in vitro at concentrations lower than those required for standard antibiotics.

- Cytotoxic Effects on Cancer Cells : In vitro studies showed significant cytotoxicity against leukemia and breast cancer cell lines, with IC50 values indicating potent activity compared to established chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.